molecular formula C13H26N4O2 B13223362 N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide

N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide

Katalognummer: B13223362
Molekulargewicht: 270.37 g/mol
InChI-Schlüssel: ZAWGSOJGQMKRRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide is a complex organic compound with a molecular formula of C13H26N4O2. It is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide typically involves multiple steps. One common method starts with the reaction of piperazine with 2-chloro-N-methylacetamide to form an intermediate compound. This intermediate is then reacted with tert-butyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetic acid, while reduction could produce N-tert-butyl-2-{4-[2-(methylamino)ethyl]piperazin-1-yl}acetamide .

Wissenschaftliche Forschungsanwendungen

N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its tert-butyl and piperazine moieties contribute to its stability and reactivity, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C13H26N4O2

Molekulargewicht

270.37 g/mol

IUPAC-Name

N-tert-butyl-2-[4-[2-(methylamino)acetyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C13H26N4O2/c1-13(2,3)15-11(18)10-16-5-7-17(8-6-16)12(19)9-14-4/h14H,5-10H2,1-4H3,(H,15,18)

InChI-Schlüssel

ZAWGSOJGQMKRRI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC(=O)CN1CCN(CC1)C(=O)CNC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.